molecular formula C21H28N2O6 B14079178 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid

3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid

Cat. No.: B14079178
M. Wt: 404.5 g/mol
InChI Key: FWHAVCGWXDBPRC-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a piperidin-4-yl core modified with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen position. The 2-(phenylmethoxycarbonylamino) substituent introduces a carboxybenzyl (Cbz) group, which is another common protecting group in peptide synthesis. The Boc and Cbz groups suggest its utility as an intermediate in multi-step organic syntheses, particularly for bioactive molecules requiring orthogonal protection strategies .

Properties

Molecular Formula

C21H28N2O6

Molecular Weight

404.5 g/mol

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid

InChI

InChI=1S/C21H28N2O6/c1-21(2,3)29-20(27)23-11-9-15(10-12-23)13-17(18(24)25)22-19(26)28-14-16-7-5-4-6-8-16/h4-8,13,15H,9-12,14H2,1-3H3,(H,22,26)(H,24,25)

InChI Key

FWHAVCGWXDBPRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C=C(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and coupling reactions to attach the phenyl and other groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. These methods aim to maximize efficiency and minimize waste, ensuring the compound can be produced in sufficient quantities for research and potential commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / CAS No. Molecular Weight (g/mol) Key Functional Groups Structural Differences vs. Target Compound Potential Applications References
Target Compound ~435.4 (calculated) Boc-protected piperidine, Cbz-amino, propenoic acid Reference compound for comparison Peptide synthesis, drug intermediates
(2R)-2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]amino]propanoic acid (1173673-71-6) 376.2 Boc-protected piperidine, D-alanine residue, phenyl substituent Replaces Cbz and propenoic acid with phenyl and D-alanine Enzyme inhibition, chiral synthesis
2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]acetic acid (193085-24-4) 241.3 Boc-protected piperidin-4-ylidene, acetic acid Replaces Cbz-amino and propenoic acid with idene and acetic acid Rigid scaffold for drug design
3-[4-[2-[5-Methyl-2-(2-phenoxyphenyl)-1,3-oxazol-4-yl]ethoxy]phenyl]propanoic acid (N/A) ~505.5 (estimated) Oxazole ring, phenoxy substituent, propanoic acid Oxazole heterocycle instead of piperidine; lacks Cbz/Boc Anti-inflammatory, lipid metabolism
Methyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]propanoate (N/A) ~294.3 Boc-protected amino pyridine, methyl ester Pyridine ring replaces piperidine; ester vs. acid Prodrug development

Key Observations:

Functional Group Variations: The target compound’s Cbz group distinguishes it from analogs like 1173673-71-6 (phenyl substituent) and 193085-24-4 (acetic acid/idene system). The Cbz group enhances steric bulk and may influence solubility or binding affinity . The propenoic acid moiety introduces α,β-unsaturation, enabling Michael addition or conjugation reactions, unlike the saturated propanoic acid in or the methyl ester in .

Molecular Weight and Complexity: The target compound (~435.4 g/mol) is heavier than 193085-24-4 (241.3 g/mol) due to the Cbz group and extended side chain. Higher molecular weight may impact bioavailability but could improve target specificity . The oxazole-containing analog () has a higher estimated molecular weight (~505.5 g/mol), likely due to its aromatic heterocycle and phenoxy group .

Applications :

  • Drug Intermediates : Compounds like 193085-24-4 and the target molecule are explicitly labeled as drug intermediates, suggesting roles in constructing bioactive molecules .
  • Protecting Groups : The Boc and Cbz groups in the target compound enable selective deprotection strategies, critical for peptide and nucleotide synthesis .

Research Findings and Implications

  • Synthetic Utility : The Boc and Cbz groups in the target compound allow orthogonal protection, a feature shared with 1173673-71-6 but absent in simpler analogs like 193085-24-4 .
  • Bioactivity Clues: While direct biological data for the target compound is unavailable, analogs like the oxazole derivative () are linked to anti-inflammatory activity, suggesting that the target’s propenoic acid group could modulate similar pathways .

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